molecular formula C4H5BF3KO B1452991 Potassium (prop-2-ynyloxymethyl)trifluoroborate CAS No. 898544-65-5

Potassium (prop-2-ynyloxymethyl)trifluoroborate

Cat. No.: B1452991
CAS No.: 898544-65-5
M. Wt: 175.99 g/mol
InChI Key: VBLRQXCZBWAQBO-UHFFFAOYSA-N
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Description

Potassium (prop-2-ynyloxymethyl)trifluoroborate (CAS 898544-65-5) is an organotrifluoroborate salt valued for its application as a stable, crystalline nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . This compound, with the molecular formula C 4 H 5 BF 3 KO and a molecular weight of 175.99 g/mol, serves as a protected form of the corresponding boronic acid, offering enhanced stability towards air and moisture compared to more sensitive organoboron reagents . This stability allows for easier handling and storage, making it an attractive reagent for multi-step synthetic sequences. It must be stored under an inert atmosphere at -20°C to maintain longevity . In research, potassium organotrifluoroborates are widely used to form carbon-carbon bonds with a variety of aryl and alkenyl electrophiles, such as chlorides, bromides, and triflates . The prop-2-ynyloxymethyl group it incorporates is a useful functional handle, as the alkyne can participate in further transformations, such as click chemistry. The compound has been identified as a key building block in the synthesis of complex molecules, including the fungicide mandipropamid . As with all reagents of this class, this compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

potassium;trifluoro(prop-2-ynoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3O.K/c1-2-3-9-4-5(6,7)8;/h1H,3-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLRQXCZBWAQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC#C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678469
Record name Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-)
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Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898544-65-5
Record name Borate(1-), trifluoro[(2-propyn-1-yloxy)methyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898544-65-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Alkynyl Precursors

  • The precursor, often an alkynyl aldehyde or iodide, is prepared through functional group transformations on propargylic alcohol derivatives.
  • For example, prop-2-ynyloxymethyl benzene derivatives can be synthesized by alkylation of propargyl alcohol or via halogenation followed by substitution reactions.

Formation of Boronic Ester Intermediate

  • The alkynyl precursor undergoes hydroboration or palladium-catalyzed borylation to form the corresponding alkynyl boronic ester.
  • Hydroboration is commonly performed using reagents such as 9-BBN (9-borabicyclo[3.3.1]nonane) or pinacolborane under catalytic conditions.
  • Catalytic methods include rhodium or palladium catalysts that facilitate regioselective addition of boron to the triple bond.

Conversion to Potassium Trifluoroborate Salt

  • The boronic ester is then treated with aqueous potassium hydrogen difluoride (KHF2), which fluoridates the boron center to form the trifluoroborate salt.
  • This step is usually carried out in a one-pot sequence involving lithium-halogen exchange (if starting from iodides), formation of the boronic acid intermediate, and subsequent fluorination with KHF2.
  • The reaction conditions are mild and typically conducted at room temperature or slightly elevated temperatures.
  • Specialized workup procedures are often required to separate the trifluoroborate salt from pinacol or other diol byproducts, such as aqueous washes followed by organic extractions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Comments
1 Alkynyl iodide preparation Halogenation of propargylic alcohol Precursor for lithium-halogen exchange
2 Lithium-halogen exchange n-Butyllithium or similar base at low temp Generates alkynyl lithium intermediate
3 Boronic acid formation Reaction with trialkyl borate or B(OR)2 Forms alkynyl boronic acid or ester
4 Fluorination Aqueous KHF2 Converts boronic acid to trifluoroborate
5 Workup and purification Aqueous wash, ether/pentane extraction Isolates pure potassium trifluoroborate

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Lithium-Halogen Exchange + Boronic Acid Formation + KHF2 Fluorination n-BuLi, trialkyl borate, KHF2 One-pot, versatile for alkynyl iodides Requires low temp control, sensitive intermediates
Hydroboration of Alkynes 9-BBN, Rh or Pd catalysts Regioselective, mild conditions Catalyst cost, sometimes moderate yields
Palladium-Catalyzed Borylation Pd catalyst, bis(pinacolato)diboron Efficient for complex substrates Catalyst sensitivity, ligand effects

Chemical Reactions Analysis

Types of Reactions

Potassium (prop-2-ynyloxymethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (prop-2-ynyloxymethyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron compounds. The trifluoroborate salts are moisture- and air-stable, which enhances their usability in various conditions compared to traditional boronic acids.

Table 1: Comparison of Cross-Coupling Reagents

Reagent TypeStabilityReactivityApplications
Potassium TrifluoroboratesHigh (moisture & air stable)HighC–C bond formations
Boronic AcidsModerateModerateC–C bond formations
Organoboron EstersLowLowLimited applications due to instability

Recent studies have demonstrated that this compound can effectively participate in palladium-catalyzed cross-coupling reactions with various electrophiles, yielding high product yields under optimized conditions. For instance, using a combination of Pd(OAc)₂ and phosphine ligands has been shown to facilitate these reactions efficiently .

Synthesis of Biologically Active Compounds

This compound has also been utilized in the synthesis of biologically relevant molecules. Its ability to form stable intermediates allows researchers to explore complex synthetic pathways leading to pharmaceuticals and agrochemicals. For example, the compound has been employed in the synthesis of substituted purines, which are significant in medicinal chemistry due to their biological activity .

Case Study: Synthesis of Substituted Purines

In a recent study, potassium methyltrifluoroborate was used to generate substituted purines through cross-coupling with halopurines. The reaction conditions were optimized to yield high selectivity and efficiency, highlighting the potential for this class of compounds in drug development .

Functionalization and Further Modifications

The versatility of this compound extends to functionalization reactions where it serves as a nucleophilic partner. The compound can undergo various transformations, allowing for the introduction of diverse functional groups into organic molecules.

Table 2: Functionalization Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionMild conditions with electrophilesFunctionalized organics
Sequential CouplingMultiple coupling stepsComplex molecules
Conjugate AdditionRhodium catalysisDihydropyranones

For example, rhodium-catalyzed conjugate addition reactions involving potassium alkenyl trifluoroborates have been successfully employed to synthesize complex natural product intermediates .

Mechanism of Action

The mechanism of action of Potassium (prop-2-ynyloxymethyl)trifluoroborate in chemical reactions involves the following steps:

Comparison with Similar Compounds

Stability and Reactivity

Potassium Acyltrifluoroborates (KATs)

KATs, such as potassium (2-phenylacetyl)trifluoroborate, are stabilized acyl boron species. Unlike traditional acyl boronic acids, which rapidly decompose, KATs resist oxidation and rearrangement due to their tetracoordinate boron center . However, the propynyloxymethyl group in potassium (prop-2-ynyloxymethyl)trifluoroborate confers different reactivity, favoring alkyne-based transformations rather than acylations.

Potassium Alkenyltrifluoroborates

Alkenyltrifluoroborates (e.g., potassium vinyltrifluoroborate) are highly reactive in cross-couplings, enabling stereoselective synthesis of alkenes. The propynyloxymethyl analog benefits from the alkyne’s linear geometry, reducing steric hindrance in reactions.

Potassium Aryltrifluoroborates

Aryltrifluoroborates (e.g., potassium phenyltrifluoroborate) are robust reagents for biaryl synthesis. Their stability under basic conditions and air moisture exceeds that of boronic acids . This compound shares this stability but diverges in applications due to its alkyne moiety.

General Preparation of Trifluoroborates

Most trifluoroborates, including this compound, are synthesized via reaction of organoboronic acids with KHF₂ in solvents like THF or methanol . For example, potassium bromomethyltrifluoroborate (precursor to alkoxymethyl derivatives) is prepared via SN2 displacement with alkoxides .

Specialized Routes
  • Acyltrifluoroborates : Synthesized via deprotonation of (E)-(2-methoxyvinyl)arenes followed by boronation .
  • Alkenyltrifluoroborates : Generated via hydroboration of alkynes with subsequent fluorination .

Performance in Suzuki-Miyaura Coupling

  • Propynyloxymethyltrifluoroborate: Limited direct evidence, but analogous trifluoroborates require Pd catalysts (e.g., XPhos-Pd-G2) and tolerate aqueous/organic biphasic conditions .
  • Aryltrifluoroborates : Superior to boronic acids in coupling efficiency due to in situ release of aryl boronic acid and fluoride , which suppress side reactions .
  • Acyltrifluoroborates : Require Lewis acid activation (e.g., Zn(OTf)₂) for amide bond formation, limiting their scope compared to alkyne derivatives .

Biological Activity

Potassium (prop-2-ynyloxymethyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its trifluoroborate moiety, which contributes to its stability and reactivity in chemical transformations. It is often utilized as a nucleophilic reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to modulate biochemical pathways through its interactions with various cellular targets. Key mechanisms include:

  • Nucleophilic Substitution : The trifluoroborate group allows for nucleophilic substitution reactions that can modify biological molecules, potentially leading to changes in their function.
  • Complement System Modulation : Research indicates that similar compounds can influence the complement system, which is crucial for immune response regulation. This compound may act as an inhibitor of complement factors, thereby affecting inflammatory processes and autoimmune responses .

1. Autoimmune Disorders

Studies have shown that compounds with similar structures can be utilized to treat autoimmune conditions by inhibiting specific pathways in the complement system. For instance, inhibitors targeting complement factor D have been explored for conditions like paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD) .

2. Cancer Therapy

The modulation of the immune response through the complement system may also play a role in cancer therapy. By influencing the immune environment, this compound could enhance the efficacy of existing cancer treatments or serve as a novel therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological effects of potassium organotrifluoroborates, including this compound:

StudyFindings
Study 1 Demonstrated that potassium organotrifluoroborates can effectively inhibit complement activation pathways, suggesting potential use in treating inflammatory diseases .
Study 2 Explored the synthesis of biologically relevant compounds using potassium trifluoroborates, highlighting their utility in generating derivatives with enhanced biological activity .
Study 3 Evaluated the effects of boron-containing compounds on cancer cell lines, indicating potential cytotoxic effects that warrant further investigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (prop-2-ynyloxymethyl)trifluoroborate
Reactant of Route 2
Potassium (prop-2-ynyloxymethyl)trifluoroborate

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